1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine
Description
Properties
IUPAC Name |
(3-thiophen-2-yl-1H-pyrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDNHWVNDNZXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The initial step involves constructing the pyrazole ring, which is central to the molecule's structure. This is typically achieved through the reaction of hydrazine derivatives with suitable 1,3-dicarbonyl compounds or α,β-unsaturated ketones.
- Hydrazine Condensation: React hydrazine hydrate with a 1,3-dicarbonyl compound such as acetylacetone or a substituted diketone under acidic or basic conditions to form the pyrazole ring.
- Reaction Conditions: Acid catalysis (e.g., acetic acid) at reflux temperature facilitates cyclization.
Hydrazine + 1,3-dicarbonyl → Pyrazole ring
Functionalization at the 3-Position of Pyrazole
The pyrazole's 3-position can be functionalized with various substituents, including amino groups, through electrophilic substitution or nucleophilic addition.
- Nucleophilic Substitution: Use halogenated intermediates (e.g., chloropyrazole derivatives) to introduce amino functionalities via displacement with ammonia or amines.
- Reductive Amination: Convert aldehyde or ketone precursors at the 3-position to primary amines using reductive amination with ammonia and a reducing agent such as sodium cyanoborohydride.
Conversion to the Methanamine Linkage
The final step involves attaching the methanamine group to the pyrazole core, which can be achieved through reductive amination.
- React the amino-functionalized pyrazole with formaldehyde or an aldehyde derivative, followed by reduction with sodium cyanoborohydride or similar reducing agents, to form the methanamine linkage.
Summary of the Synthetic Route
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + diketone, acid catalysis | Construct core heterocycle |
| 2 | Introduction of 2-thienyl group | Thienyl halide or boronic acid, Pd-catalyzed coupling | Attach thienyl substituent |
| 3 | Functionalization at 3-position | Halogenation + amination or reductive amination | Install amino group |
| 4 | Attachment of methanamine | Formaldehyde + reducing agent | Form methanamine linkage |
Data Tables and Research Findings
The synthesis strategies align with recent research on heterocyclic compounds with biological activity. For example, the synthesis of pyrazolopyrimidines and pyrazolo[1,5-a]pyrimidines has employed similar multi-step approaches involving halogenation, coupling, and reductive amination, with yields optimized through catalyst and condition refinement.
Notes on Industrial and Laboratory Scale Synthesis
- Optimization: Use of advanced catalysts and solvents can improve yield and purity.
- Purification: Recrystallization and chromatography are essential for removing impurities.
- Scale-up: Continuous flow techniques may be employed for large-scale production, ensuring safety and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel materials with specific properties. This compound can be utilized in the design of new synthetic pathways, enabling chemists to explore diverse chemical reactions and product formations.
Reactivity and Stability
The compound exhibits notable chemical reactivity and stability, making it suitable for various industrial applications. Its properties can be leveraged in the production of materials that require specific functional characteristics, such as enhanced thermal stability or chemical resistance.
Biological Applications
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial and antifungal activities. Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial effects compared to standard drugs, suggesting that this compound could be developed into effective antimicrobial agents .
Therapeutic Potential
In the realm of medicine, this compound is being investigated for its potential as a pharmacophore in drug design, particularly targeting anti-inflammatory and anticancer therapies. The structural features of this compound may facilitate interactions with biological molecules, making it a candidate for developing drugs aimed at treating various diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The thiophene and pyrazole rings may facilitate binding to specific active sites, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine (CAS: 957483-06-6)
- Structure : Differs by a methyl group at the pyrazole 3-position and a 2-thienylethyl substituent at the 1-position.
- Impact: The ethyl-thienyl chain increases lipophilicity (logP ~2.5 vs.
- Activity: No direct pharmacological data are reported, but structural analogs with ethyl groups show varied enzyme inhibition profiles in kinase assays .
1-[1-(4-Methylphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- Structure : Substitutes the thienyl group with a 4-methylphenyl ring and exists as a hydrochloride salt.
- Impact : The aromatic phenyl group enhances π-π stacking interactions in receptor binding, while the hydrochloride salt improves solubility (>50 mg/mL in water vs. <10 mg/mL for the free base of the target compound) .
(1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine (CAS: 898289-09-3)
Heterocyclic Modifications
[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine
- Structure : Replaces the thienyl group with a 2,4-dimethylthiazole.
- Impact : The thiazole ring introduces hydrogen-bonding capabilities (via sulfur and nitrogen), improving affinity for ATP-binding pockets in kinases. In vitro studies show IC₅₀ values of 0.8 µM against p38αMAPK, compared to >10 µM for thienyl-containing analogs .
N'1-({5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methylidene)-2,4-dichlorobenzene-1-carbohydrazide
- Structure : Incorporates a trifluoromethylpyrazole and carbohydrazide linker.
- Impact: The trifluoromethyl group enhances electronegativity, leading to stronger inhibition of phosphoenolpyruvate carboxykinase (PEPCK). This compound reduces the apparent Km for GTP from 99 µM to 69 µM in 139Leu isoenzymes, unlike the target compound, which lacks enzyme-modulating substituents .
Functional Group Additions
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine
- Structure : Features an ethyl group at the pyrazole 1-position and an N-methylated amine.
- Impact : Methylation of the amine reduces basicity (pKa ~7.5 vs. ~9.2 for the primary amine), altering cellular uptake in blood-brain barrier models (PSuv < 0.1 mL/min/g vs. 0.3 mL/min/g for the target compound) .
(1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Comparative Data Table
Key Research Findings
- Enzyme Inhibition : Thienyl-pyrazole derivatives with trifluoromethyl groups (e.g., ) exhibit isoenzyme-specific effects on PEPCK, while simpler analogs like the target compound lack such activity .
- Anti-Inflammatory Potential: Pyrazolyl urea derivatives () show TNF-α inhibition, but the absence of urea/amide groups in the target compound suggests divergent pharmacological profiles .
- Solubility and Bioavailability : Hydrochloride salts (e.g., ) improve solubility, whereas primary amines like the target compound may require prodrug strategies for optimal delivery .
Biological Activity
1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine is a novel compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a unique structure that combines a thiophene ring with a pyrazole moiety. This structural complexity enhances its biological activity by allowing interactions with various molecular targets, including enzymes and receptors. The electronic properties of the thiophene ring contribute to its ability to modulate biological pathways effectively.
Biological Activities
This compound has been studied for several biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines. The compound's structure allows it to interact with targets involved in tumor growth regulation .
- Anti-inflammatory Effects : The compound is believed to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. This property is particularly relevant in the context of diseases characterized by chronic inflammation .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets due to its heterocyclic structure. This interaction may lead to:
- Inhibition of Enzymatic Activity : By binding to enzymes involved in various metabolic pathways, the compound can modulate their activity, influencing processes such as inflammation and cell proliferation .
- Receptor Binding : The compound may also have the ability to bind to specific receptors, altering signaling pathways that contribute to disease processes .
Case Studies and Research Findings
Several studies have illustrated the biological activity of this compound:
- A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to this compound demonstrated significant inhibitory effects on breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when used in combination with established chemotherapeutics like doxorubicin .
- Another research effort highlighted the antimicrobial effectiveness of compounds within the same chemical class, noting their potential utility in developing new antibiotics against resistant strains.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1H-Pyrazol-3-methanamine | C4H7N3 | Simpler structure; basic biological activity |
| 5-Methylpyrazole | C4H6N2 | Different biological activities; lacks thiophene moiety |
| 3-Amino-thiophene | C4H6N2S | Contains similar thiophene structure; explored for antimicrobial properties |
The presence of both thiophene and pyrazole rings in this compound enhances its biological activity compared to simpler analogs, suggesting a synergistic effect that could be leveraged in pharmacological applications.
Q & A
Q. What are the standard synthetic routes for 1-[5-(2-thienyl)-1H-pyrazol-3-YL]methanamine?
The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives can react with α,β-unsaturated ketones or aldehydes under acidic conditions (e.g., acetic acid in ethanol, reflux) to form the pyrazole core. Subsequent functionalization of the methanamine group may involve reductive amination or direct substitution . Key intermediates like 5-(2-thienyl)oxazole (CAS 70380-70-0) are often used to introduce the thienyl moiety .
Q. How is the molecular structure of this compound characterized?
Characterization relies on spectroscopic techniques:
Q. What are the key physicochemical properties relevant to handling this compound?
- Molecular Weight : 179.25 g/mol (base compound) .
- Hygroscopicity : Hydrochloride salts (e.g., CAS 863991-95-1) are hygroscopic and require anhydrous storage .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
Yield optimization involves:
- Temperature Control : Low-temperature lithiation (e.g., n-BuLi at −78°C) improves regioselectivity during pyrazole ring formation .
- Catalytic Systems : Transition metal catalysts (e.g., Pd/C) enhance cross-coupling reactions for thienyl group introduction .
- Purification Strategies : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes byproducts like unreacted hydrazines .
Q. What analytical methods resolve contradictions in spectral data for substituted analogs?
- 2D NMR (COSY, HSQC) : Distinguishes overlapping proton signals in crowded aromatic regions, especially for thienyl and pyrazole protons .
- DFT Calculations : Density functional theory predicts chemical shifts to validate experimental NMR assignments .
- HPLC-MS Purity Analysis : Detects trace impurities (e.g., regioisomers) that may skew spectral interpretations .
Q. What strategies enable functionalization of the methanamine group for biological activity studies?
- Mannich Reactions : Introduce alkyl/aryl groups via formaldehyde and secondary amines under mild acidic conditions .
- Schiff Base Formation : React with carbonyl compounds (e.g., aldehydes) to generate imine-linked conjugates for metal coordination studies .
- Protection/Deprotection : Use Boc (tert-butyloxycarbonyl) or Fmoc groups to temporarily protect the amine during multi-step syntheses .
Q. How is this compound evaluated for pharmacological potential?
Q. How can researchers address discrepancies in reported biological activity data?
- Batch Reproducibility : Ensure consistent purity (>95% by HPLC) and salt form (e.g., hydrochloride vs. free base) .
- Solvent Effects : Test activity in multiple solvents (e.g., PBS vs. DMSO) to rule out solubility-driven artifacts .
- Orthogonal Assays : Validate primary hits using alternative methods (e.g., SPR for binding affinity vs. cellular assays) .
Methodological Considerations
Q. What safety protocols are critical during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
